

A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-benzylacetoacetate

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Compound of Interest

Compound Name: Ethyl 2-benzylacetoacetate

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This guide provides a comprehensive comparison of the spectroscopic data for **ethyl 2-benzylacetoacetate** against two common alternatives, ethyl acetoacetate and **methyl 2-benzylacetoacetate**. The data presented herein, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is intended for researchers, scientists, and drug development professionals to facilitate compound identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **ethyl 2-benzylacetoacetate** and its alternatives.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Peaks (cm ⁻¹)	Functional Group Assignment
Ethyl 2-benzylacetoacetate	~1745 (strong), ~1715 (strong)	C=O stretch (ester and ketone)
~3030, ~2980	C-H stretch (aromatic and aliphatic)	
~1600, ~1495, ~1455	C=C stretch (aromatic ring)	
~1250-1000	C-O stretch (ester)	
Ethyl acetoacetate	~1740 (strong), ~1718 (strong)	C=O stretch (ester and ketone) [1]
~2980	C-H stretch (aliphatic)	
~1240-1050	C-O stretch (ester)	
Methyl 2-benzylacetoacetate	~1748 (strong), ~1717 (strong)	C=O stretch (ester and ketone)
~3030, ~2950	C-H stretch (aromatic and aliphatic)	
~1600, ~1495, ~1450	C=C stretch (aromatic ring)	
~1260-1020	C-O stretch (ester)	

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Ethyl 2-benzylacetoacetate	~7.35-7.15	m	-	Ar-H (5H)
~4.15	q	7.1	-OCH ₂ CH ₃ (2H)	
~3.70	t	7.5	-CH(Bn)- (1H)	
~3.15	d	7.5	-CH ₂ -Ph (2H)	
~2.20	s	-	-C(O)CH ₃ (3H)	
~1.20	t	7.1	-OCH ₂ CH ₃ (3H)	
Ethyl acetoacetate	~12.0 (enol)	s	-	Enol -OH
~4.9 (enol)	s	-	Enol =CH-	
~4.19 (keto)	q	7.1	-OCH ₂ CH ₃	
~3.44 (keto)	s	-	-CH ₂ -	
~2.26 (keto)	s	-	-C(O)CH ₃	
~1.98 (enol)	s	-	Enol -C(O)CH ₃	
~1.28 (keto)	t	7.1	-OCH ₂ CH ₃	
~1.25 (enol)	t	7.1	-OCH ₂ CH ₃	
Methyl 2-benzylacetoacetate	~7.30-7.10	m	-	Ar-H (5H)
~3.70	s	-	-OCH ₃ (3H)	
~3.65	t	7.6	-CH(Bn)- (1H)	
~3.10	d	7.6	-CH ₂ -Ph (2H)	
~2.15	s	-	-C(O)CH ₃ (3H)	

Table 3: ^{13}C NMR Spectroscopy Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
Ethyl 2-benzylacetoacetate	~202.0	C=O (ketone)
~169.0	C=O (ester)	
~137.0	Ar-C (quaternary)	
~129.0, ~128.5, ~127.0	Ar-CH	
~61.5	-OCH ₂ -	
~58.0	-CH(Bn)-	
~35.0	-CH ₂ -Ph	
~29.0	-C(O)CH ₃	
~14.0	-CH ₃ (ethyl)	
Ethyl acetoacetate	~201.0 (keto)	C=O (ketone)
~172.5 (enol)	C=O (ester, enol)	
~167.5 (keto)	C=O (ester, keto)	
~90.0 (enol)	=CH- (enol)	
~61.0 (keto)	-OCH ₂ -	
~50.0 (keto)	-CH ₂ -	
~30.0 (keto)	-C(O)CH ₃	
~20.0 (enol)	-C(O)CH ₃ (enol)	
~14.0 (keto/enol)	-CH ₃ (ethyl)	
Methyl 2-benzylacetoacetate	~202.5	C=O (ketone)
~169.5	C=O (ester)	
~137.5	Ar-C (quaternary)	
~129.2, ~128.8, ~127.2	Ar-CH	
~58.5	-CH(Bn)-	

~52.5	-OCH ₃
~35.5	-CH ₂ -Ph
~29.5	-C(O)CH ₃

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Relative Abundance
Ethyl 2-benzylacetoacetate	220	177, 131, 91 (base peak), 43[2]
Ethyl acetoacetate	130	88, 70, 43 (base peak)
Methyl 2-benzylacetoacetate	206	163, 131, 91 (base peak), 43

Experimental Protocols

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.

Procedure:

- A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.
- The spectrum was recorded in the range of 4000-400 cm⁻¹.
- A background spectrum of the clean, empty crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.
- The crystal was cleaned with isopropanol and dried completely between samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy.

Procedure:

- Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution was transferred to a 5 mm NMR tube.
- ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- For ^1H NMR, 16 scans were acquired with a relaxation delay of 1 second.
- For ^{13}C NMR, 128 scans were acquired with a relaxation delay of 2 seconds.
- All chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Mass Spectrometry

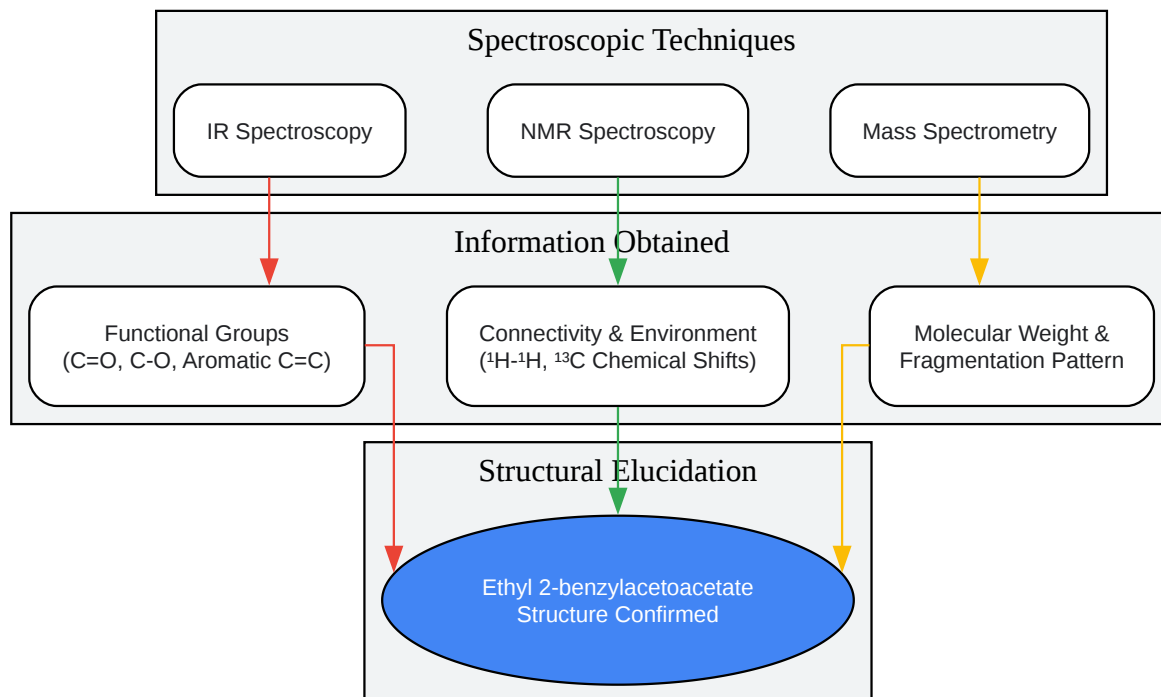
Method: Electron Ionization Mass Spectrometry (EI-MS).

Procedure:

- A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion.
- The sample was vaporized and then ionized by an electron beam with an energy of 70 eV.
- The resulting ions were separated by a quadrupole mass analyzer and detected.
- The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-300.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an organic molecule like **Ethyl 2-benzylacetoacetate**.



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Caption: Workflow of structural elucidation using spectroscopic methods.

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